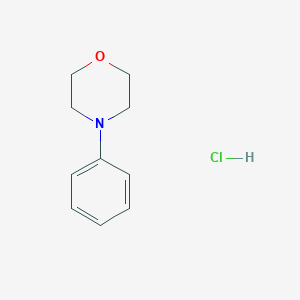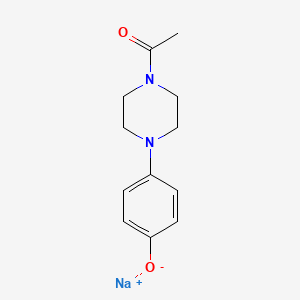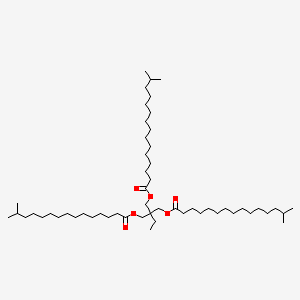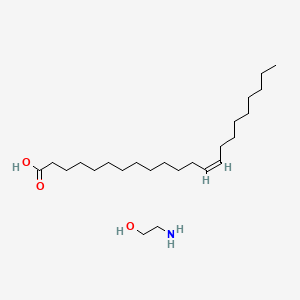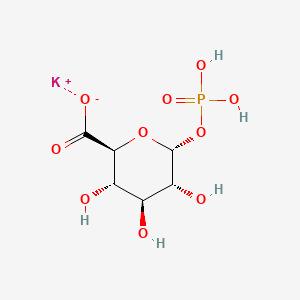
O,O,O',O'-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 301-114-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 301-114-6 would typically involve large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous processes, depending on the nature of the compound and the desired production scale. The use of advanced technologies and equipment, such as reactors, distillation columns, and filtration systems, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
EINECS 301-114-6 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a suitable solvent.
Major Products
The major products formed from these reactions vary based on the specific reaction and conditions. For instance, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in substituted compounds with different functional groups.
Scientific Research Applications
EINECS 301-114-6 has several scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: May be utilized in biochemical assays and studies involving enzyme interactions.
Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of EINECS 301-114-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
EINECS 301-114-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison may involve evaluating properties such as reactivity, stability, and applications. Some similar compounds include:
EINECS 203-770-8: Amyl nitrite, used in medical and industrial applications.
EINECS 234-985-5: Bismuth tetroxide, used in various chemical processes.
EINECS 239-934-0: Mercurous oxide, employed in laboratory and industrial settings.
Conclusion
EINECS 301-114-6 is a versatile chemical compound with a wide range of applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various fields
Properties
CAS No. |
93981-30-7 |
|---|---|
Molecular Formula |
C24H52O4P2S4 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
[bis(4-methylpentan-2-yloxy)phosphinothioyldisulfanyl]-bis(4-methylpentan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H52O4P2S4/c1-17(2)13-21(9)25-29(31,26-22(10)14-18(3)4)33-34-30(32,27-23(11)15-19(5)6)28-24(12)16-20(7)8/h17-24H,13-16H2,1-12H3 |
InChI Key |
KWOOMMWRKWDFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)SSP(=S)(OC(C)CC(C)C)OC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


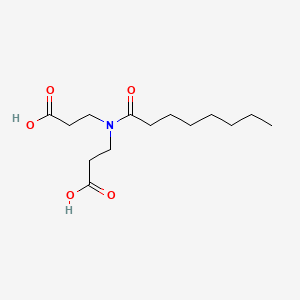


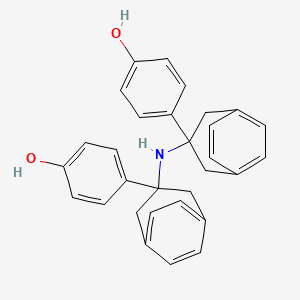
![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)

